molecular formula C10H17Cl2N3O2 B6278715 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride CAS No. 2175665-66-2

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride

Cat. No.: B6278715
CAS No.: 2175665-66-2
M. Wt: 282.2
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Description

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride is a chemical compound that features a piperidine ring, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the piperidine moiety. The final step often involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride: Similar structure but with a different position of the carboxylic acid group.

    Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in pharmaceuticals and organic synthesis.

Uniqueness

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and the position of the carboxylic acid group

Properties

CAS No.

2175665-66-2

Molecular Formula

C10H17Cl2N3O2

Molecular Weight

282.2

Purity

95

Origin of Product

United States

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